An In-depth Technical Guide to 3-Aminobenzonitrile (CAS Number: 2237-30-1)
An In-depth Technical Guide to 3-Aminobenzonitrile (CAS Number: 2237-30-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzonitrile, with the CAS registry number 2237-30-1, is a versatile aromatic amine and nitrile compound. Also known as m-cyanoaniline, it serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the core properties, spectral data, safety and handling protocols, and key applications of 3-aminobenzonitrile, with a focus on its utility in synthetic chemistry and drug discovery.
Core Properties and Physicochemical Data
3-Aminobenzonitrile is typically a brown or cream-colored crystalline solid.[1][2] It is soluble in organic solvents like methanol and demonstrates moderate solubility in water.[2][3] The compound is stable under standard laboratory conditions.[2]
Table 1: Physicochemical Properties of 3-Aminobenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 2237-30-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆N₂ | [2][4] |
| Molecular Weight | 118.14 g/mol | [2][4][5] |
| Appearance | Brown/Cream Crystalline Solid | [1][2][6] |
| Melting Point | 48-54 °C | [1][3][4] |
| Boiling Point | 288-290 °C at 760 mmHg | [1][3][4][5] |
| Flash Point | >112 °C | [1][4] |
| Density | ~1.14 g/cm³ | [7] |
| pKa | 2.75 (at 25 °C) | [2][3] |
| Water Solubility | 0.07 M | [2] |
| Synonyms | m-Cyanoaniline, 3-Cyanoaniline | [1][2][4] |
Spectral Data
The structural features of 3-aminobenzonitrile can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 3-Aminobenzonitrile
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | δ (DMSO-d₆): 6.32 (s, 2H, -NH₂), 7.41 (t, J=7.5Hz, 1H), 7.52 (t, J=7.4Hz, 1H), 7.78 (t, J=7.5Hz, 1H), 8.0 (s, 1H) | [1] |
| ¹³C NMR | Characteristic peaks for aromatic carbons, nitrile carbon, and carbon attached to the amino group. | [8][9] |
| FT-IR (cm⁻¹) | ~3500-3300 (N-H stretch), ~2260-2220 (C≡N stretch), ~1680-1620 (C=C aromatic stretch), ~1650-1580 (N-H bend) | [10][11][12] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 118. Key fragments often result from the loss of HCN or cleavage of the aromatic ring. The base peak is typically the molecular ion. | [9][13] |
Safety and Handling
3-Aminobenzonitrile is classified as hazardous and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[14]
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Reference(s) |
| Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [4][15] |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [14] | |
| H317 | May cause an allergic skin reaction. | [14][15] | |
| H319 | Causes serious eye irritation. | [4] | |
| Precautionary Statements | P261, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [14][15] |
| P301+P310, P302+P352 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. | [15] | |
| P405, P501 | Store locked up. Dispose of contents/container to an approved waste disposal plant. | [8][14] |
Handling and Storage:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, acid anhydrides, acid chlorides, chloroformates, and oxidizing agents.[1][2]
Experimental Protocols and Applications
3-Aminobenzonitrile is a valuable precursor in organic synthesis due to its reactive amino and nitrile functionalities.
Synthesis of 3-Aminobenzonitrile
One common laboratory-scale synthesis involves the dehydration of 3-aminobenzamide.
Protocol: Synthesis from 3-Aminobenzamide [5]
-
Dehydration: In a reaction flask equipped with a reflux condenser, suspend 3-aminobenzamide (0.75 mol) in toluene (510 g). Heat the mixture to 90-100 °C.
-
Slowly add thionyl chloride (1.72 mol) to the heated suspension. Significant gas evolution (HCl and SO₂) will be observed.
-
Maintain the temperature and continue heating until the starting material is fully dissolved and gas evolution ceases.
-
Cool the resulting solution to 50-60 °C.
-
Hydrolysis: In a separate flask, heat water (102 g) to 50-60 °C.
-
Carefully add the dehydration solution dropwise to the hot water. Control the addition rate to manage the evolution of SO₂ gas.
-
After the addition is complete, continue stirring until gas evolution stops.
-
While still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.
-
Allow the mixture to separate into layers.
-
Isolation: Separate the organic layer and cool it slowly to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold toluene, and dry to yield 3-aminobenzonitrile.
Application in Heterocyclic Synthesis: Pyrazoles
3-Aminobenzonitrile is a key starting material for synthesizing various heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it is used in the synthesis of substituted pyrazoles, which are known to exhibit a range of biological activities.
General Protocol: Synthesis of 1-Substituted Pyrazoles
This is a representative, multi-step synthesis where 3-aminobenzonitrile could be used to introduce the aminobenzonitrile moiety into a more complex scaffold, which is then cyclized to form a pyrazole. The specific reactants and conditions would vary based on the desired final product.
-
Condensation/Substitution: React 3-aminobenzonitrile with a suitable precursor containing functional groups that can react with the amino group. This step often involves forming a new C-N bond.
-
Cyclization: The intermediate from the first step is then reacted with a cyclizing agent, such as a hydrazine derivative, to form the pyrazole ring. This reaction typically proceeds via a condensation mechanism followed by intramolecular cyclization.
-
Work-up and Purification: The crude product is isolated by filtration or extraction and purified using standard techniques like recrystallization or column chromatography.
Visualizations: Workflows and Pathways
Experimental Workflow: Synthesis of 3-Aminobenzonitrile
The following diagram illustrates the key steps in the synthesis of 3-aminobenzonitrile from 3-aminobenzamide.
Biological Activity: Kinase Inhibition Pathway
Derivatives of aminobenzonitriles have been investigated as kinase inhibitors. They often act as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial in many cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer.
Conclusion
3-Aminobenzonitrile (CAS 2237-30-1) is a commercially available and synthetically important chemical intermediate. Its dual functionality makes it a valuable starting material for the construction of complex organic molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents. Proper understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides the foundational technical information required by professionals in the fields of chemistry and drug discovery to leverage the full potential of this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Aminobenzonitrile(2237-30-1) 13C NMR spectrum [chemicalbook.com]
- 9. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 15. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
